molecular formula C23H23N3O4S B11059857 (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one

(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B11059857
M. Wt: 437.5 g/mol
InChI Key: VRIHDHNNTBPHFK-CZTZKLFOSA-N
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Description

The compound (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one is a complex organic molecule with a unique structure It features a bicyclic core with multiple functional groups, including a triazole ring, a phenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the phenyl and thioxo groups, and the construction of the bicyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, scalable reaction conditions, and cost-effective starting materials. The development of robust purification methods, such as crystallization or chromatography, would also be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and electrophiles (e.g., halogens, nitro compounds). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

(1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: It may have potential as a pharmaceutical agent due to its diverse functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets. The triazole ring and thioxo group can interact with enzymes or receptors, modulating their activity. The bicyclic core provides structural stability and enhances binding affinity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1S,2S,5R)-2-{3-[(3,4-Dimethylphenoxy)methyl]-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-YL}-6,8-dioxabicyclo[3.2.1]octan-4-one stands out due to its combination of functional groups and bicyclic structure

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(1S,2S,5R)-2-[3-[(3,4-dimethylphenoxy)methyl]-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C23H23N3O4S/c1-14-8-9-17(10-15(14)2)28-13-21-24-26(18-11-19(27)22-29-12-20(18)30-22)23(31)25(21)16-6-4-3-5-7-16/h3-10,18,20,22H,11-13H2,1-2H3/t18-,20+,22+/m0/s1

InChI Key

VRIHDHNNTBPHFK-CZTZKLFOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)[C@H]4CC(=O)[C@@H]5OC[C@H]4O5)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)C4CC(=O)C5OCC4O5)C

Origin of Product

United States

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